Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-1-propylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZZDZCASXTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239747 | |
| Record name | Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122799-96-6 | |
| Record name | Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122799-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate Derivatives
The most widely documented method involves cyclocondensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization using hydrazine hydrate . This two-step protocol begins with the formation of an intermediate α-cyano-β-ethoxyacrylate, which undergoes ring closure upon reaction with hydrazine.
Procedure :
-
Intermediate Synthesis : Ethyl cyanoacetate (1.0 equiv) reacts with triethyl orthoformate (1.2 equiv) in acetic anhydride at 80–90°C for 4–6 hours, yielding ethyl (E)-2-cyano-3-ethoxyacrylate .
-
Cyclization : The intermediate is treated with hydrazine hydrate (1.1 equiv) in ethanol under reflux for 12 hours. The crude product is extracted with ethyl acetate and purified via crystallization .
Optimization :
-
Challenges : Competing side reactions may form 3,5-diamino pyrazoles if excess hydrazine is used.
Alkylation Step :
To introduce the propyl group, the resulting ethyl 3-amino-1H-pyrazole-4-carboxylate is alkylated using propyl bromide (1.5 equiv) in dimethylformamide (DMF) with sodium methoxide (1.2 equiv) at 60°C for 6 hours . Post-reaction, the mixture is concentrated, and the product is isolated via solvent extraction (dichloromethane) and vacuum distillation.
Overall Yield : 70–75% after alkylation .
Direct Alkylation of Pre-Formed Pyrazole Carboxylates
This method leverages pre-synthesized pyrazole carboxylates, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, which are alkylated with propylating agents.
Procedure :
-
Alkylation : Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) reacts with propyl chloride (1.5 equiv) in DMF using sodium hydride (1.2 equiv) as a base at 80°C for 8 hours .
-
Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Solvent | DMF |
| Base | Sodium hydride |
Advantages :
-
Avoids multi-step cyclocondensation.
-
Scalable for industrial production.
Disadvantages :
-
Requires stringent anhydrous conditions.
-
Propyl chloride’s volatility complicates handling.
Two-Phase Alkylation Using Weak Bases
Adapted from patent WO2014120397A1 , this method employs a two-phase system (aqueous/organic) to enhance reaction control and purity.
Procedure :
-
Aqueous Phase Preparation : Sodium carbonate (2.0 equiv) and methylhydrazine (1.2 equiv) are dissolved in water and cooled to −10°C .
-
Organic Phase : Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) is dissolved in toluene.
-
Reaction : The organic phase is added dropwise to the aqueous phase at −10°C. Propyl iodide (1.5 equiv) is introduced, and the mixture is stirred for 3 hours at 0°C.
-
Isolation : The organic layer is separated, concentrated, and crystallized from toluene/petroleum ether.
Mechanistic Insight :
The weak base (sodium carbonate) facilitates deprotonation of the pyrazole nitrogen, enabling nucleophilic attack on the propyl iodide. The low temperature minimizes side reactions.
Continuous Flow Synthesis
Emerging industrial approaches utilize continuous flow reactors to optimize cyclocondensation and alkylation.
Setup :
-
Reactor 1 : Cyclocondensation of ethyl cyanoacetate and triethyl orthoformate at 90°C.
-
Reactor 2 : In-line mixing with hydrazine hydrate at 50°C for immediate cyclization.
-
Reactor 3 : Propyl bromide introduction and alkylation at 70°C.
Advantages :
-
Yield : 88–92% due to precise temperature and residence time control.
-
Throughput : 10× higher than batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 18 | Moderate | 120–150 |
| Direct Alkylation | 68–72 | 8 | High | 90–110 |
| Two-Phase Alkylation | 78–82 | 3 | High | 100–130 |
| Continuous Flow | 88–92 | 2 | Industrial | 70–90 |
Key Observations :
-
Continuous flow synthesis offers superior yield and cost efficiency, making it ideal for large-scale production .
-
Two-phase alkylation balances yield and purity for laboratory-scale synthesis .
Challenges and Mitigation Strategies
-
By-Product Formation :
-
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit various pharmacological activities, including:
- Antimicrobial Properties: Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for new antibiotic agents .
- Anticancer Activity: Studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
Biological Research
In biological studies, this compound serves as a tool compound to explore various biological processes. It is used to study:
- Signal Transduction Pathways: The compound interacts with specific enzymes or receptors, influencing cellular signaling and potentially leading to therapeutic effects.
- Cellular Mechanisms: Investigations into how pyrazole derivatives affect cell behavior contribute to understanding disease mechanisms and developing targeted therapies .
Materials Science
The unique structure of this compound makes it suitable for developing novel materials with specific properties:
- Electronic Applications: Its derivatives are explored for use in organic electronics due to their electronic properties.
- Optical Materials: The compound's ability to form stable complexes with metal ions can lead to applications in optical devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression, highlighting the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading pharmaceutical institute evaluated the antimicrobial properties of this compound derivatives. Results indicated that certain modifications enhanced activity against resistant bacterial strains, suggesting that these compounds could contribute to addressing antibiotic resistance issues in clinical settings .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Properties :
- Hazard Profile : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319) .
- Stability : Requires storage in dry, inert conditions (P233, P235) due to sensitivity to moisture and oxidation .
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below compares Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate with analogs from and :
| Compound Name | R1 (Position 1) | R3 (Position 3) | Melting Point (°C) | Physical State | Key Functional Features |
|---|---|---|---|---|---|
| This compound | Propyl | Amino | Not reported | Solid | Amino (NH2), ester, alkyl chain |
| Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate | H | p-Tolyl | 177.2 | White solid | Aromatic ring, ester |
| Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | H | Isopropyl | 71.5 | Red oil | Branched alkyl, ester |
| Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate | 3-Cyanobenzyl | Azido | 115.9–161.2 | Colorless solid | Azido (N3), cyano, ester |
Key Observations :
Substituent Effects on Melting Points: Aromatic substituents (e.g., p-tolyl) increase melting points (177.2°C) due to π-stacking interactions . Amino groups may enhance intermolecular hydrogen bonding, but the target compound’s melting point is unreported. Azido and cyano groups () result in a broad melting range (115.9–161.2°C), reflecting structural heterogeneity .
Reactivity and Stability: The amino group in the target compound is nucleophilic, enabling reactions like acylation or Schiff base formation. In contrast, azido groups () are electrophilic and participate in click chemistry .
Hazard Profiles: The target compound exhibits multiple hazards (H302, H315, H319), likely due to its amino group’s irritant properties . Analogs with non-polar substituents (e.g., isopropyl, p-tolyl) may have lower toxicity, though specific hazard data is unavailable .
Biological Activity
Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered heterocyclic structure containing nitrogen atoms, which contributes to its chemical reactivity and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 184.2 g/mol
This compound features an ethyl ester and an amino group, enhancing its lipophilicity, which may improve bioavailability and efficacy in therapeutic contexts.
Pharmacological Activities
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating potential anticancer properties .
- The compound influences signaling pathways related to cancer progression, particularly by modulating enzyme activity involved in tumor growth and metastasis .
- Anti-inflammatory Effects :
- Antioxidant Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound interacts with various enzymes, influencing their activity and potentially altering metabolic pathways associated with disease processes .
- Signaling Pathway Interference : It has been shown to affect key signaling pathways, including those related to inflammation and cancer cell proliferation. For example, it can inhibit the phosphorylation of p38 MAPK, a crucial mediator in inflammatory responses .
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of this compound against structurally similar pyrazole derivatives:
| Compound Name | Anticancer Activity (IC) | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | 73 - 84 mg/mL | Yes | Yes |
| Methyl 3-amino-5-(2-nitrophenyl)amino-pyrazole | Varies (specific cell lines) | Moderate | Moderate |
| Ethyl 5-amino-3-methylthio-pyrazole | Not specified | Yes | High |
Case Studies
Several case studies highlight the efficacy of this compound in various experimental models:
- Cancer Cell Line Studies :
- Neuroinflammation Models :
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For the propyl-substituted variant, substituting the benzyl group with a propyl moiety during alkylation steps (e.g., using 1-bromopropane) is critical. Purification often employs flash chromatography with gradients like cyclohexane/ethyl acetate (30–35% EA) .
Q. How is the compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : Signals for the pyrazole ring (δ ~7.8–8.0 ppm for C4-H), ester carbonyl (δ ~162–163 ppm in ¹³C NMR), and propyl chain (δ ~1.37 ppm for CH₃ in ethyl ester) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 271 [M⁺] for a benzyl analog) and fragmentation patterns confirm the structure .
- IR spectroscopy : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and amino groups (~3300 cm⁻¹) are diagnostic .
Q. What safety protocols are essential when handling this compound?
Based on analogs, hazards include skin corrosion (H314) and acute toxicity (H302). Precautions include:
- PPE : Gloves (nitrile), goggles, and lab coats (P280) .
- Ventilation : Use fume hoods to avoid inhalation (P261) .
- Spill management : Absorb with inert materials (e.g., Celite) and dispose via licensed waste services (P501) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization depends on:
- Temperature : Elevated temperatures (50–80°C) improve cyclization but may increase side reactions (e.g., ester hydrolysis) .
- Catalysts : Acidic conditions (e.g., TFA) enhance azide incorporation in analogs (51–90% yields) .
- Stoichiometry : Excess reagents (e.g., 7.5 equiv. azido(trimethyl)silane) drive reactions to completion .
Q. How are spectral data contradictions resolved for this compound?
Discrepancies in NMR or MS data may arise from:
Q. What strategies address low stability during storage?
Stability challenges include:
Q. How is computational modeling integrated into its pharmacological studies?
While not directly in evidence, analogs are studied via:
- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : For binding affinity predictions with biological targets (e.g., kinases) .
Methodological Insights
Q. What purification techniques are most effective?
- Flash chromatography : Gradient elution (0–30% EA in cyclohexane) resolves polar byproducts .
- Recrystallization : Ethanol/water mixtures purify crystalline derivatives .
- Dry loading : Celite minimizes silica gel degradation during chromatography .
Q. How are synthetic byproducts identified and mitigated?
Q. What are the best practices for reproducibility in scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
